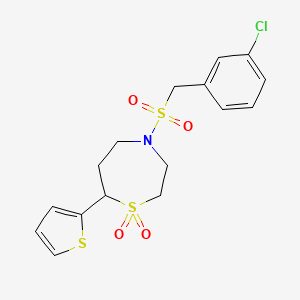

4-((3-氯苯甲基)磺酰)-7-(噻吩-2-基)-1,4-噻吩-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfur-containing compounds typically involves complex reactions where sulfonamide or sulfonyl chloride intermediates react with nucleophiles under controlled conditions. For instance, N-sulfonylalkylamines reacting with ynamines lead to the formation of 2H-1,2-thiazete 1,1-dioxides, which further undergo ring transformations into various heterocyclic compounds (Tornus et al., 1995). Additionally, improved synthetic methods have been reported for producing 4-chlorocoumarin-3-sulfonyl chloride, showcasing the versatility of sulfonyl intermediates in synthesizing heterocyclic dioxides with potential anticancer and anti-HIV properties (Jashari et al., 2007).

Molecular Structure Analysis

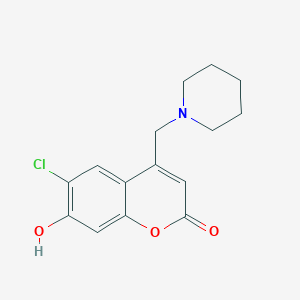

The molecular structure of compounds similar to "4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide" involves complex heterocyclic systems that may exhibit unique electronic and steric properties. The presence of sulfur dioxide moieties, as seen in thiophene 1,1-dioxides, significantly affects the electronic characteristics of these molecules, potentially influencing their reactivity and interaction with biological targets (Tsai et al., 2013).

Chemical Reactions and Properties

Sulfur-containing compounds, including those with sulfonyl groups, participate in a wide range of chemical reactions. For example, thiophene 1,1-dioxides are versatile intermediates in Diels-Alder reactions, serving as either dienophiles or dienes depending on the reaction conditions, which allows for the synthesis of various complex molecules (Nakayama & Sugihara, 1999). Additionally, reactions of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide have demonstrated its potential as an efficient catalyst in synthesizing heterocyclic compounds under aqueous media, highlighting the chemical versatility of sulfur dioxide-containing compounds (Khazaei et al., 2015).

科学研究应用

杂环化合物的合成

杂环化合物的合成,特别是含有磺酰基的化合物,是这种化合物的重要应用。何等人(2018年)的研究阐明了一种通过三组分反应涉及二氧化硫制备七元杂环化合物的方法,从而形成磺化[3,1]-苯并噻二氮杂环(He et al., 2018)。

环状磺酰胺的合成

报道了新型环状磺酰胺的合成,例如取代的六氢苯并[ d ]异噻唑烷-1,1-二氧化物。通过丁-1,3-二烯-1-磺酸酰胺的热丁二烯-阿尔德反应实现了这一目标(Greig, Tozer, & Wright, 2001)。

光电特性

在噻吩1,1-二氧化物中调节光电特性是另一个应用。蔡等人(2013年)展示了在噻吩1,1-二氧化物中使用给电子基团或吸电子基团以促进这些磺酮杂环的还原,影响其光电特性(Tsai et al., 2013)。

抗病毒活性

陈等人(2010年)合成了对烟草花叶病毒具有抗病毒活性的磺酰胺衍生物,表明在抗病毒研究中具有潜在应用(Chen et al., 2010)。

非线性光学

合成了含有甲基磺酰基和苯基磺酰基受体的共轭噻吩化合物,用于非线性光学材料,突显了在光学和材料科学中的应用(Chou et al., 1996)。

抗微生物药剂

已经探索了该化合物衍生物作为抗微生物药剂的潜力。例如,Darwish等人(2014年)合成了新的含有磺胺基团的杂环化合物,显示出有希望的抗菌和抗真菌活性(Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。

属性

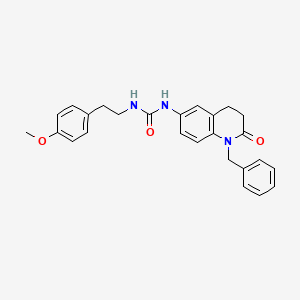

IUPAC Name |

4-[(3-chlorophenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4S3/c17-14-4-1-3-13(11-14)12-25(21,22)18-7-6-16(15-5-2-9-23-15)24(19,20)10-8-18/h1-5,9,11,16H,6-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOFMUGGFYUNCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)

![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)